N,N-dibutylbenzene-1,4-diamine
Description
N,N-Dibutylbenzene-1,4-diamine is a diamine derivative featuring a benzene ring substituted with two butyl groups at the 1,4-positions. Such compounds are often explored for their roles in organic synthesis, material science, and pharmacology due to their tunable electronic and steric profiles .
Properties
Molecular Formula |
C14H24N2 |
|---|---|
Molecular Weight |
220.35 g/mol |
IUPAC Name |
4-N,4-N-dibutylbenzene-1,4-diamine |
InChI |
InChI=1S/C14H24N2/c1-3-5-11-16(12-6-4-2)14-9-7-13(15)8-10-14/h7-10H,3-6,11-12,15H2,1-2H3 |
InChI Key |
ARKYDGLMGXZGFC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)C1=CC=C(C=C1)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Chemical and Physical Properties
The nature of substituents on the diamine backbone significantly influences molecular weight, solubility, and reactivity. Below is a comparative analysis of key analogs:
Table 1: Structural and Physical Properties of Selected Diamines
Key Observations :
- Bulkier substituents (e.g., diphenylmethyl in ) increase molecular weight and steric hindrance, favoring applications in crystal engineering.
- Hydrophobic groups (e.g., benzyl in or butyl in the target compound) enhance lipophilicity, impacting membrane permeability in biological systems.
- Electron-donating groups (e.g., hydroxybenzylidene in ) improve binding affinity to enzymatic targets like SIRT2.
Enzyme Inhibition
- SIRT2 Inhibition : Bisbenzylidene derivatives (e.g., N,N′-bis(2-hydroxybenzylidene)benzene-1,4-diamine) exhibit potent SIRT2 inhibition due to hydrogen bonding between hydroxyl groups and the enzyme’s active site .
- Antimalarial Activity : Diethylpentane-1,4-diamine analogs (e.g., chloroquine) demonstrate antimalarial efficacy, while trifluoromethyl-substituted triazolopyrimidines with similar backbones show poor activity, highlighting substituent-dependent outcomes .
Cellular Uptake and Toxicity
- N-Alkylated Spermine Analogs : Bulkier substituents (e.g., benzyl or ethyl in butane-1,4-diamines) alter cellular accumulation and excretion profiles in cancer cells, with implications for drug design .
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